trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: is a chemical compound with the molecular formula C₁₂H₁₃BrClN₃O It is a brominated and chlorinated derivative of pyrrolo[2,3-d]pyrimidine, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrrole derivative with a halogenated compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the cyclohexanol group to a ketone or carboxylic acid.
Reduction: : Reducing the halogenated pyrimidine ring to remove halogen atoms.
Substitution: : Replacing one of the halogen atoms with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed
Oxidation: : Cyclohexanone or cyclohexanoic acid.
Reduction: : Dibromocyclohexanol or dichlorocyclohexanol.
Substitution: : Substituted pyrimidines with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer or viral infections.
Biology: : It can be used as a probe in biological studies to understand cellular processes or as a tool in molecular biology research.
Chemistry: : It can be utilized in the development of new synthetic methodologies or as a reagent in organic synthesis.
Industry: : It may find use in the production of advanced materials or as an intermediate in the manufacture of other chemical products.
Mechanism of Action
The mechanism by which trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific halogenation pattern and the presence of the cyclohexanol group. Similar compounds include:
5-Bromo-2-chloropyrimidine: : Lacks the cyclohexanol group.
trans-4-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: : Lacks the chlorine atom.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: : Lacks the bromine atom.
These differences can significantly affect the chemical reactivity and biological activity of the compounds, making trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol distinct in its applications.
Properties
IUPAC Name |
4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKMHQJURMLAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146610 |
Source
|
Record name | Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-18-8, 1630906-40-9 |
Source
|
Record name | Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.